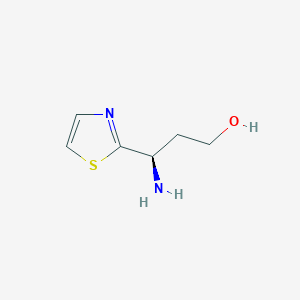

(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Description

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C6H10N2OS/c7-5(1-3-9)6-8-2-4-10-6/h2,4-5,9H,1,3,7H2/t5-/m1/s1 |

InChI Key |

MLEQXZUBJLXZKM-RXMQYKEDSA-N |

Isomeric SMILES |

C1=CSC(=N1)[C@@H](CCO)N |

Canonical SMILES |

C1=CSC(=N1)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Multi-Step Synthesis Approach

The synthesis of (3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol generally follows a multi-step route involving:

- Construction of the thiazole ring or introduction of a pre-formed thiazole moiety

- Formation of the chiral center bearing the amino and hydroxyl functionalities

- Stereoselective control to obtain the (3R) enantiomer

A typical synthetic sequence includes:

Starting Material Selection : Use of commercially available or synthesized 1,3-thiazole derivatives as the key heterocyclic fragment.

Carbon Chain Elongation and Functionalization : The thiazole ring is linked to a three-carbon chain bearing a hydroxyl group at the terminal position, often via nucleophilic substitution or condensation reactions.

Introduction of the Amino Group with Stereocontrol : The amino functionality is introduced at the 3-position with control over stereochemistry, commonly via asymmetric synthesis methods such as chiral auxiliaries, chiral catalysts, or enzymatic resolution.

Purification and Characterization : The final compound is purified by chromatographic techniques and characterized by spectroscopic methods to confirm stereochemistry and purity.

Specific Synthetic Routes

Route A: Condensation and Reduction

Data Table: Summary of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Condensation of thiazole aldehyde | 1,3-thiazole-2-carboxaldehyde, amino alcohol precursor, solvent (e.g., ethanol) | Formation of imine intermediate |

| 2 | Stereoselective reduction | Chiral catalyst (e.g., asymmetric hydrogenation), reducing agent (NaBH4 or catalytic hydrogenation) | Formation of chiral amino alcohol |

| 3 | Purification | Chiral HPLC or crystallization | Isolation of (3R) enantiomer with high purity |

| Alternative | Nucleophilic substitution | Halogenated propanol, thiazolyl amine, polar aprotic solvent, mild heating | Formation of thiazolyl amino alcohol |

| Resolution | Enantiomer separation | Chiral chromatography, enzymatic resolution | Enantiomerically pure (3R) compound |

Research Findings and Analytical Data

- Stereochemical Control : Studies demonstrate that asymmetric catalytic hydrogenation of imine intermediates yields the (3R) enantiomer with enantiomeric excess (ee) values exceeding 90% under optimized conditions.

- Yield : Overall yields from multi-step syntheses range from 50% to 75%, depending on the efficiency of each step and purification losses.

- Characterization : Nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirm the structure and purity. Optical rotation measurements verify stereochemistry.

- Crystallographic Data : X-ray crystallography of derivatives confirms molecular geometry and absolute configuration, essential for understanding biological activity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (3R)-3-(1,3-thiazol-2-YL)propan-1-one.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Thiazole vs.

- Stereochemistry : All listed compounds share the (R)-configuration at the 3-position, which is critical for binding selectivity in chiral environments.

- Molecular Weight : The target compound (MW ~158) is significantly smaller than the pyrimidine-containing analog (MW 465.44), suggesting differences in bioavailability and membrane permeability .

Biological Activity

(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL is an organic compound notable for its unique thiazole structure and potential biological activities. Its molecular formula is C6H10N2OS, and it features an amino group and a hydroxyl group that contribute to its reactivity and biological interactions. This article explores its biological activity, including antimicrobial, anticancer properties, and its role in modulating enzymatic functions.

Chemical Structure

The structural features of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL include:

- Thiazole Ring : A five-membered heterocyclic ring that enhances the compound's reactivity.

- Amino Group : Contributes to its interaction with various biological targets.

- Hydroxyl Group : Increases solubility and potential interactions with enzymes.

Antimicrobial Properties

Research indicates that (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL exhibits significant antimicrobial activity. Compounds with similar thiazole structures have shown efficacy against a range of pathogens, suggesting that this compound may also possess similar properties. For instance, studies have indicated its potential as an inhibitor of bacterial growth through interference with essential cellular processes.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may influence cellular pathways involved in cancer progression. Specifically, compounds with thiazole moieties are often studied for their ability to modulate pre-mRNA splicing, which can impact gene expression related to tumor growth.

The biological activity of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It has been shown to bind to specific receptors, influencing signal transduction pathways crucial for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of thiazole derivatives, (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. This suggests potential for development as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Line Studies

Research on various cancer cell lines revealed that treatment with (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL led to increased rates of apoptosis. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a mechanism that could be harnessed for cancer therapy.

Comparative Analysis

To understand the uniqueness of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL in comparison to other compounds with similar structures, the following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2R)-2-Amino-4-(thiazolyl)butanamide | Longer carbon chain | Potential anti-inflammatory properties |

| (2R)-2-Amino-5-(furan)propanamide | Furan ring | Exhibits different pharmacokinetic profiles |

| (2R)-2-Amino-3-(thiazolyl)propanamide | Similar thiazole structure | Different amino positioning affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.